Differential Estrogen Receptor (ER) Binding: (S)-Equol vs. (R)-Equol in Receptor Binding Assays
The biological activity of the racemic mixture (CAS 66036-38-2) is driven by the high affinity of its (S)-enantiomer for estrogen receptor β (ERβ), a property not shared by its counterpart. (S)-Equol binds to ERβ with a Ki of 0.73 nM, demonstrating >300-fold higher affinity than for ERα (Ki = 270 nM) [1]. In contrast, (R)-Equol shows weak and non-selective binding to both ERα (Ki = 27.4 nM) and ERβ (Ki = 15.4 nM) . This fundamental difference in receptor binding explains why procurement of the defined racemic mixture is critical for accurately interpreting ER-mediated assays.
| Evidence Dimension | Estrogen Receptor Beta (ERβ) Binding Affinity (Ki) |
|---|---|
| Target Compound Data | (S)-Equol: Ki = 0.73 nM for ERβ (from racemic mixture) |
| Comparator Or Baseline | (R)-Equol: Ki = 15.4 nM for ERβ |
| Quantified Difference | The (S)-enantiomer exhibits a 21-fold higher binding affinity for ERβ compared to the (R)-enantiomer. |
| Conditions | In vitro competitive radioligand binding assay using recombinant human ERα and ERβ. |
Why This Matters
This data demonstrates that using a single enantiomer or an undefined mixture will yield vastly different ER activation profiles. Procuring the well-defined racemate ensures the presence of the potent (S)-enantiomer while avoiding the unknown effects of enantiomeric impurities.
- [1] Muthyala RS, et al. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorg Med Chem. 2004 Mar 15;12(6):1559-67. View Source
